N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
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Overview
Description
N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and an acetamidobenzamido moiety
Mechanism of Action
Target of Action
Thiazoles can target a wide range of biological receptors due to their diverse biological activities. They are a fundamental part of some clinically applied drugs such as dasatinib and alpelisib .
Mode of Action
The mode of action of thiazoles can vary depending on the specific compound and its targets. For example, some thiazoles have been shown to inhibit xanthine oxidase .
Biochemical Pathways
Thiazoles can affect various biochemical pathways. For instance, they can play a role in the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
The ADME properties of thiazoles can vary greatly depending on the specific compound. Some thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazoles’ action can range from antimicrobial to anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of thiazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Introduction of the Acetamidobenzamido Moiety: This step involves the coupling of 4-acetamidobenzoic acid with an ethylamine derivative, followed by amide bond formation with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenyl groups, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, substituted amides.
Scientific Research Applications
N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs), which play a role in gene expression regulation.
Medicine: Explored for its therapeutic potential in treating cancer and neurological disorders due to its ability to modulate epigenetic markers.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide
- N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide
- N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide
Uniqueness
N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its thiazole ring and phenyl group contribute to its stability and ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-19(30-22(25-14)17-6-4-3-5-7-17)21(29)24-13-12-23-20(28)16-8-10-18(11-9-16)26-15(2)27/h3-11H,12-13H2,1-2H3,(H,23,28)(H,24,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDKIWYBGGITEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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